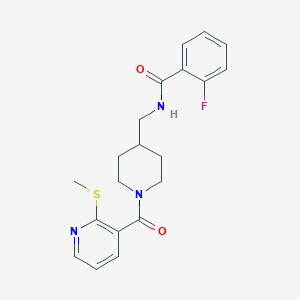

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

描述

属性

IUPAC Name |

2-fluoro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2S/c1-27-19-16(6-4-10-22-19)20(26)24-11-8-14(9-12-24)13-23-18(25)15-5-2-3-7-17(15)21/h2-7,10,14H,8-9,11-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDRXXQBXKYERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of the nicotinoyl intermediate by reacting 2-chloronicotinic acid with methylthiol in the presence of a base such as triethylamine.

Piperidine Derivative Formation: The nicotinoyl intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.

Benzamide Formation: The final step involves the coupling of the piperidin-4-yl derivative with 2-fluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides.

科学研究应用

2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

- In contrast, the 2-(methylthio)nicotinoyl group in the target compound introduces a sulfur atom and pyridine ring, which may alter binding kinetics through polar interactions.

- Fluorine Positioning : Ortho-fluorination (as in the target compound) versus para-fluorination (e.g., p-fluoro-butyrylfentanyl ) affects steric hindrance and electronic distribution, influencing target selectivity.

Fluorinated Piperidine Derivatives in Drug Development

Fluorinated piperidine-benzamides are prevalent in CNS and oncology therapeutics. For example:

- p-Fluoro-butyrylfentanyl : A fentanyl analog with a fluorophenyl-piperidine motif, emphasizing the role of fluorine in enhancing blood-brain barrier penetration.

- N-methyl-3-(4-piperidinyl)benzamide : A histone/protein acetylation modulator, underscoring the versatility of the benzamide-piperidine scaffold.

生物活性

2-Fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C20H22FN3O2S

- Molecular Weight : 387.5 g/mol

The primary mechanism of action for this compound involves its interaction with the hypoxia-inducible factor 1 (HIF-1) pathway. HIF-1 is crucial in cellular responses to low oxygen levels, particularly in tumor cells. The compound has been shown to:

- Induce the expression of HIF-1α protein.

- Upregulate downstream target genes, including p21.

- Promote apoptosis in tumor cells by increasing the expression of cleaved caspase-3.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly in hepatic cancer cells under hypoxic conditions. The following table summarizes key findings from various studies examining its biological effects:

Case Studies

A notable case study involved the application of this compound in a preclinical model using HepG2 cells, where it was observed to significantly inhibit cell growth and induce apoptosis through the activation of the caspase pathway. The study highlighted the compound's potential as a therapeutic agent in targeting liver tumors, especially those characterized by hypoxic microenvironments .

Pharmacological Applications

Beyond its anticancer properties, this compound is being explored for:

常见问题

Q. What statistical frameworks are optimal for dose-response studies?

- Methods :

- Four-Parameter Logistic Model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values .

- ANOVA with Tukey’s Test : Compare multiple treatment groups in preclinical models .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。